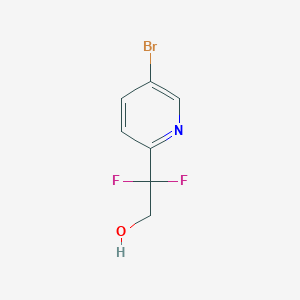
2-Pyridineethanol, 5-bromo-beta,beta-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is a chemical compound with the molecular formula C7H6BrF2NO . It is a derivative of 2-Pyridineethanol, which is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” includes a pyridine ring with an ethanol group attached to the second carbon, and a bromo-beta,beta-difluoro group attached to the fifth carbon .Physical And Chemical Properties Analysis
The predicted density of “2-Pyridineethanol, 5-bromo-beta,beta-difluoro-” is approximately 1.689 g/cm3, and its predicted boiling point is around 309.8°C .Applications De Recherche Scientifique
Spectroscopic and Theoretical Analysis
5-Bromo-2-(trifluoromethyl)pyridine, a compound closely related to 2-Pyridineethanol, 5-bromo-beta,beta-difluoro-, has been studied for its spectroscopic properties using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied to investigate its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its potential interactions with pBR322 plasmid DNA were explored through agarose gel electrophoresis experiments. Additionally, its antimicrobial activities were assessed using the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).
Coordination Chemistry
Research into 2-pyridineethanol derivatives has led to the preparation of Cu(II) halido complexes with this compound acting as a neutral ligand. These complexes were studied for their crystal structures, revealing insights into their coordination geometries and potential applications in material science and catalysis (N. Lah & I. Leban, 2010).
Synthesis and Biological Activities
Novel pyridine derivatives have been synthesized through palladium-catalyzed Suzuki cross-coupling reactions, demonstrating the versatility of bromo-substituted pyridine compounds in organic synthesis. These derivatives were analyzed using DFT studies to understand their reaction pathways and potential as chiral dopants for liquid crystals. Furthermore, their anti-thrombolytic, biofilm inhibition, and haemolytic activities were investigated, highlighting their potential in biomedical applications (G. Ahmad et al., 2017).
Proton Transfer Studies
2-(1H-pyrazol-5-yl)pyridines, related to the 2-pyridineethanol structure, have been examined for their ability to undergo different types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These studies contribute to our understanding of the photophysical properties of pyridine derivatives and their applications in photochemistry (V. Vetokhina et al., 2012).
Synthetic Applications
2-Pyridineethanol derivatives have been utilized in the synthesis of various compounds, demonstrating the broad utility of this chemical moiety in organic synthesis. For example, the conversion of 2-deoxy-D-ribose into 2-amino-5-(2-deoxy-beta-D-ribofuranosyl)pyridine showcases the application of pyridine derivatives in nucleoside synthesis (C. Reese & Qin-pei Wu, 2003).
Propriétés
IUPAC Name |
2-(5-bromopyridin-2-yl)-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-1-2-6(11-3-5)7(9,10)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFUGGMMYAMTII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyridin-2-yl)-2,2-difluoroethan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


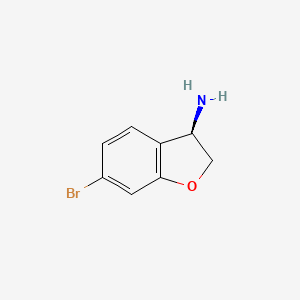
![4-(2-([1,1'-Biphenyl]-4-yloxy)ethyl)piperidine hydrochloride](/img/structure/B6590903.png)
![3-(([1,1'-Biphenyl]-4-yloxy)methyl)pyrrolidine hydrochloride](/img/structure/B6590909.png)
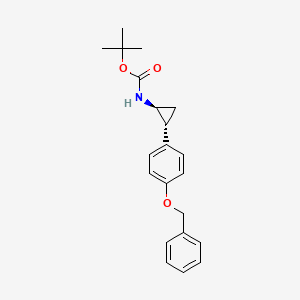
![Dibenzo[b,d]furan-2,8-diyldiboronic acid](/img/structure/B6590915.png)
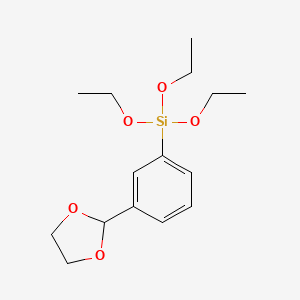

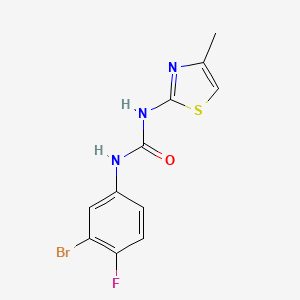
![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)
![5,9-Dibromospiro[7H-benzo[c]fluorene-7,9'-[9H]fluorene]](/img/structure/B6590976.png)

![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)